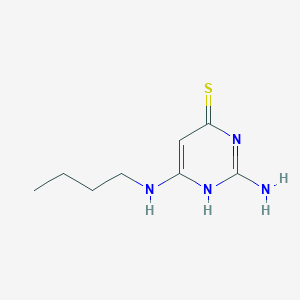
2-Amino-6-butylamino-1H-pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-butylamino-1H-pyrimidine-4-thione is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of amino and butylamino substituents at positions 2 and 6, respectively, and a thione group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-butylamino-1H-pyrimidine-4-thione typically involves the reaction of guanidine derivatives with appropriate aldehydes or ketones, followed by cyclization and introduction of the thione group. One common method involves the reaction of guanidine nitrate with butylamine and a suitable aldehyde under acidic conditions to form the pyrimidine ring. The thione group is then introduced using sulfurizing agents such as phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-butylamino-1H-pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-Amino-6-butylamino-1H-pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-butylamino-1H-pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: Similar structure but with a methyl group instead of a butyl group.
2-Amino-4-thiopyrimidine: Lacks the butylamino substituent.
6-Butylamino-1H-pyrimidine-4-thione: Lacks the amino group at position 2.
Uniqueness
2-Amino-6-butylamino-1H-pyrimidine-4-thione is unique due to the presence of both amino and butylamino groups, which confer distinct chemical reactivity and biological activity. Its combination of substituents allows for diverse applications and interactions with various molecular targets.
Propriétés
Numéro CAS |
90112-08-6 |
|---|---|
Formule moléculaire |
C8H14N4S |
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
2-amino-6-(butylamino)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H14N4S/c1-2-3-4-10-6-5-7(13)12-8(9)11-6/h5H,2-4H2,1H3,(H4,9,10,11,12,13) |
Clé InChI |
AWZDAXGSRGUSGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=S)N=C(N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
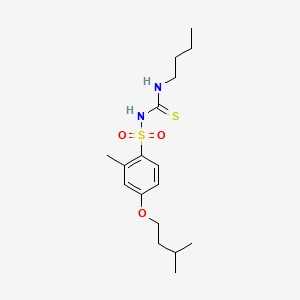
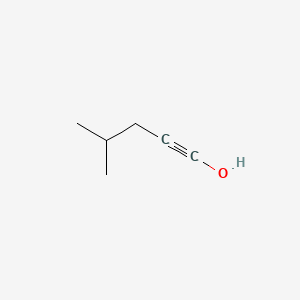
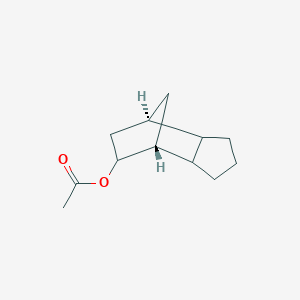
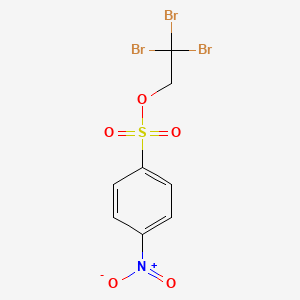
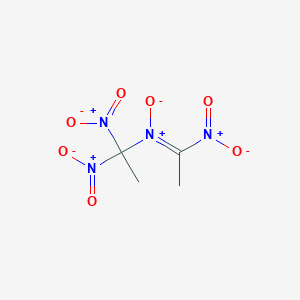
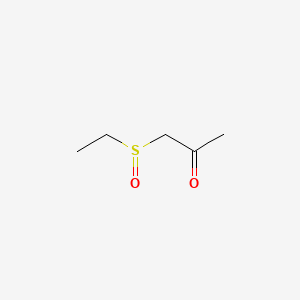
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)


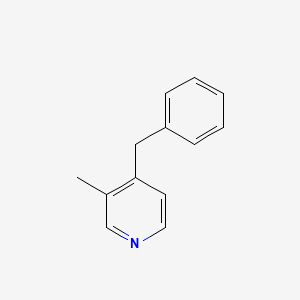
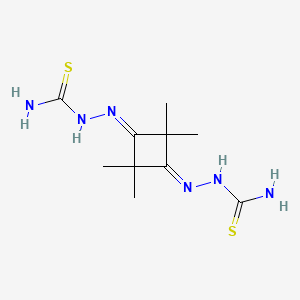
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)

